1H NMR and 13C NMR chemical shifts of 4-bromo-3-(1-methylcyclopropyl)-1H-pyrazole
1H NMR and 13C NMR chemical shifts of 4-bromo-3-(1-methylcyclopropyl)-1H-pyrazole
Comprehensive Spectroscopic Elucidation of 4-Bromo-3-(1-methylcyclopropyl)-1H-pyrazole: A Guide to 1 H and 13 C NMR Chemical Shifts
Executive Summary
In contemporary medicinal chemistry and agrochemical development, the functionalization of pyrazole cores is a cornerstone strategy for modulating target affinity and pharmacokinetic profiles. The compound 4-bromo-3-(1-methylcyclopropyl)-1H-pyrazole represents an advanced heterocyclic building block. The 1-methylcyclopropyl moiety imparts significant conformational rigidity and metabolic resistance compared to linear alkyl chains, while the C-4 bromine serves as an orthogonal handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations).
This whitepaper provides an in-depth analysis of the 1 H and 13 C Nuclear Magnetic Resonance (NMR) chemical shifts for this compound. By dissecting the causality behind the observed spectral phenomena—such as diamagnetic anisotropy, the heavy atom effect, and annular tautomerism—this guide equips researchers with a robust framework for structural validation.
Structural Dynamics: Annular Tautomerism in Solution
Before analyzing the chemical shifts, one must account for the dynamic behavior of 1H-pyrazoles in solution. Unsubstituted and asymmetrically substituted pyrazoles undergo rapid prototropic exchange between the N-1 and N-2 atoms, known as annular tautomerism.
For 4-bromo-3-(1-methylcyclopropyl)-1H-pyrazole, this means the molecule rapidly interconverts between the 3-substituted and 5-substituted tautomeric forms at room temperature. In weakly polar solvents like CDCl 3 , this exchange is often fast on the NMR timescale, leading to an averaging of the C-3 and C-5 signals, or significant line broadening. However, steric bulk from the 1-methylcyclopropyl group often biases the thermodynamic equilibrium toward the 3-substituted tautomer to minimize steric clashes with the N-H proton [1].
Causal Analysis of NMR Chemical Shifts
The "Heavy Atom Effect" on the Pyrazole Core
The most striking feature in the 13 C NMR spectrum of this compound is the chemical shift of the C-4 carbon. While a typical aromatic or heteroaromatic C-H carbon resonates between 105–135 ppm, the substitution of hydrogen for bromine at C-4 induces a profound upfield shift to approximately 93.5 - 95.0 ppm .
This is driven by the Heavy Atom Effect (HAE) , specifically the spin-orbit coupling induced by the large, polarizable electron cloud of the bromine atom. The halogen's electrons create a localized diamagnetic shielding environment that strongly opposes the applied magnetic field, overriding the expected deshielding from bromine's electronegativity [2].
Diamagnetic Anisotropy of the Cyclopropyl Ring
The 1-methylcyclopropyl group exhibits highly characteristic 1 H NMR signals. The protons on the cyclopropane ring (CH 2 groups) appear unusually upfield, typically between 0.85 and 1.10 ppm .
This causality is rooted in the diamagnetic anisotropy of the highly strained C-C bonds in the three-membered ring. The σ -electrons in the cyclopropane ring (often described as "bent bonds" or Walsh orbitals) circulate in the applied magnetic field, generating an induced local magnetic field. Protons situated on the periphery of this ring lie in the shielding cone of this induced field, resulting in a pronounced upfield shift compared to standard aliphatic alkanes [3].
Quantitative Data Summaries
The following tables summarize the expected 1 H and 13 C NMR chemical shifts acquired in CDCl 3 at 298 K.
Table 1: 1 H NMR Spectral Data (400 MHz, CDCl 3 )
| Chemical Shift ( δ , ppm) | Multiplicity | Integration | Assignment | Causal Explanation |
| 10.50 - 11.20 | Broad singlet (br s) | 1H | N-H (Pyrazole) | Highly deshielded by electronegative nitrogen; broadened by quadrupolar relaxation of 14 N and prototropic exchange. |
| 7.45 - 7.55 | Singlet (s) | 1H | C-H (Pyrazole H-5) | Deshielded by the heteroaromatic ring current and adjacent nitrogen atom. |
| 1.40 - 1.50 | Singlet (s) | 3H | -CH 3 (Methyl) | Standard aliphatic shift, slightly deshielded by proximity to the pyrazole core. |
| 0.85 - 1.10 | Multiplet (m) | 4H | -CH
2
| Shielded by the diamagnetic anisotropy of the cyclopropane Walsh orbitals. |
Table 2: 13 C NMR Spectral Data (100 MHz, CDCl 3 )
| Chemical Shift ( δ , ppm) | Type | Assignment | Causal Explanation |
| 148.0 - 152.0 | Quaternary (C) | Pyrazole C-3 | Deshielded by direct attachment to the electronegative N-2 and the alkyl substituent. |
| 131.0 - 134.0 | Methine (CH) | Pyrazole C-5 | Typical heteroaromatic carbon shift. |
| 93.5 - 95.0 | Quaternary (C) | Pyrazole C-4 (C-Br) | Profoundly shielded by the spin-orbit coupling (Heavy Atom Effect) of Bromine. |
| 22.0 - 24.0 | Primary (CH 3 ) | -C H 3 (Methyl) | Standard aliphatic methyl carbon. |
| 18.5 - 20.5 | Quaternary (C) | Cyclopropyl C-1' | Shielded by ring strain, but deshielded relative to CH 2 due to pyrazole attachment. |
| 13.0 - 15.0 | Secondary (CH 2 ) | Cyclopropyl -C H 2 - | Highly shielded due to cyclopropane ring strain and hyperconjugation. |
Self-Validating Experimental Protocol
To ensure absolute trustworthiness and reproducibility in structural elucidation, the following self-validating NMR acquisition protocol must be strictly adhered to. This workflow minimizes artifacts and ensures quantitative reliability.
Step 1: Sample Preparation & Degassing
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Dissolve exactly 15.0 mg of 4-bromo-3-(1-methylcyclopropyl)-1H-pyrazole in 0.6 mL of deuterated chloroform (CDCl 3 ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference ( δ 0.00 ppm).
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Causality for Degassing: Purge the NMR tube with a gentle stream of Argon gas for 2 minutes. Dissolved paramagnetic oxygen accelerates spin-lattice relaxation ( T1 ) and broadens spectral lines. Degassing ensures maximum resolution of the cyclopropyl multiplets.
Step 2: Magnet Tuning & Shimming
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Insert the sample into the magnet (e.g., 400 MHz spectrometer) and allow 5 minutes for thermal equilibration at 298 K.
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Perform automated tuning and matching (ATM) for both 1 H and 13 C channels.
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Execute 3D gradient shimming (Z-axis) to achieve a lock signal variation of <1% and a TMS line width at half-height of ≤ 0.5 Hz.
Step 3: Parameter Optimization & Acquisition
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1 H NMR: Acquire 16 scans using a 30° excitation pulse. Set the relaxation delay ( D1 ) to 10 seconds .
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Self-Validation Check: A 10s D1 ensures >5×T1 for all protons, guaranteeing that the integration ratio of the methyl group (3H) to the pyrazole H-5 (1H) is exactly 3.00. Any deviation indicates an impurity or an incomplete relaxation artifact.
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13 C NMR: Acquire 512–1024 scans using a WALTZ-16 1 H-decoupling sequence. Set D1 to 2 seconds .
Step 4: Data Processing
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Apply an exponential window function (Line Broadening, LB = 0.3 Hz for 1 H; 1.0 Hz for 13 C) prior to Fourier Transformation to optimize the signal-to-noise ratio without sacrificing resolution.
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Perform manual zero-order and first-order phase correction, followed by a polynomial baseline correction to ensure accurate integration values.
Visualizing the Analytical Workflow
The following diagram illustrates the logical progression of the self-validating NMR workflow, emphasizing the critical transition from physical preparation to data elucidation.
Fig 1. Self-validating NMR workflow for structural elucidation.
References
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Structure and tautomerism of 4-bromo substituted 1H-pyrazoles Source: Tetrahedron / ResearchGate URL:[Link][1]
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Substituent Effects on the 1 H and 13 C NMR Spectra of Cyclopropyl Derivatives Source: Bulletin of the Chemical Society of Japan (Oxford University Press) URL:[Link][2]
